molecular formula C13H17N5O6S B11562644 2-(4-Nitrobenzenesulfonamido)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}acetamide

2-(4-Nitrobenzenesulfonamido)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}acetamide

Cat. No.: B11562644
M. Wt: 371.37 g/mol
InChI Key: YYTUELYUCDVKRA-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzenesulfonamido)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}acetamide is a complex organic compound that features a nitrobenzenesulfonamide group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzenesulfonamido)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Nitrobenzenesulfonamide: Starting with 4-nitrobenzenesulfonyl chloride and reacting it with an amine to form the sulfonamide.

    Hydrazinecarbonyl Introduction: Reacting the sulfonamide with hydrazine derivatives under controlled conditions to introduce the hydrazinecarbonyl group.

    Final Coupling: Coupling the intermediate with an appropriate acetamide derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would be specific to the enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups.

    Hydrazine Derivatives: Compounds with hydrazinecarbonyl groups.

Uniqueness

2-(4-Nitrobenzenesulfonamido)-N-{[N’-(propan-2-ylidene)hydrazinecarbonyl]methyl}acetamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C13H17N5O6S

Molecular Weight

371.37 g/mol

IUPAC Name

2-[[2-[(4-nitrophenyl)sulfonylamino]acetyl]amino]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C13H17N5O6S/c1-9(2)16-17-13(20)7-14-12(19)8-15-25(23,24)11-5-3-10(4-6-11)18(21)22/h3-6,15H,7-8H2,1-2H3,(H,14,19)(H,17,20)

InChI Key

YYTUELYUCDVKRA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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